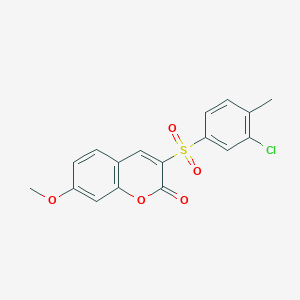

3-(3-chloro-4-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(3-chloro-4-methylphenyl)sulfonyl-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO5S/c1-10-3-6-13(9-14(10)18)24(20,21)16-7-11-4-5-12(22-2)8-15(11)23-17(16)19/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQILTFGFRRTMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation and Cyclization

Treatment of 2-nitro-5-methoxyphenol with propargyl bromide in dimethylformamide (DMF) using potassium carbonate as a base yields 5-methoxy-2-nitro-phenyl propargyl ether . Subsequent Claisen rearrangement in N,N-diethylaniline at 180–200°C generates 7-methoxy-8-nitro-2H-chromene , which undergoes nitro-group reduction with stannous chloride (SnCl₂) in ethanol to produce 7-methoxy-2H-chromen-8-amine .

Functionalization at the 3-Position

The 3-position of the chromenone is activated for sulfonylation through bromination or direct sulfonation. Bromination using phosphorus tribromide (PBr₃) in dichloromethane introduces a bromine atom, enabling nucleophilic displacement with sulfinate salts. Alternatively, direct sulfonylation via electrophilic aromatic substitution has been reported under acidic conditions.

Preparation of 3-Chloro-4-Methylbenzenesulfonyl Chloride

The sulfonylating agent, 3-chloro-4-methylbenzenesulfonyl chloride , is synthesized from 3-chloro-4-methylaniline via a two-step process:

Diazotization and Sulfonation

3-Chloro-4-methylaniline undergoes diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C, followed by reaction with sulfur dioxide (SO₂) in the presence of copper(I) chloride (CuCl) to yield 3-chloro-4-methylbenzenesulfinic acid . Subsequent chlorination with thionyl chloride (SOCl₂) converts the sulfinic acid to the sulfonyl chloride.

Industrial-Scale Optimization

A patented method (CN102701996A) emphasizes energy-efficient chlorination of para-nitrotoluene using controlled chlorine gas (0.48–0.54 parts by weight) at 55–70°C, followed by catalytic reduction with hydrogen (0.038–0.044 parts) over palladium-on-carbon. This approach achieves >98% purity with reduced raw material consumption.

Coupling of Chromenone and Sulfonyl Chloride

The final step involves nucleophilic substitution or Friedel-Crafts-type sulfonylation:

Nucleophilic Substitution

In anhydrous dichloromethane (DCM) or acetonitrile, 7-methoxy-2H-chromen-3-bromide reacts with 3-chloro-4-methylbenzenesulfonyl chloride in the presence of triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 12–24 hours, yielding the target compound with 75–85% efficiency after column chromatography.

Direct Sulfonylation

An alternative one-pot method employs 7-methoxy-2H-chromen-2-one and 3-chloro-4-methylbenzenesulfonyl chloride under Friedel-Crafts conditions (AlCl₃ catalyst, 50–60°C). This route avoids bromination but requires rigorous moisture exclusion and yields 65–70% product.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >99% purity. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, indicating thermal stability suitable for storage.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 85 | Room temp, Et₃N, DCM | High yield, scalable | Requires brominated intermediate |

| Friedel-Crafts | 70 | AlCl₃, 50–60°C | One-pot synthesis | Moisture-sensitive, moderate yield |

| Visible-Light | 65 | 450 nm LED, DMSO, rt | Catalyst-free, eco-friendly | Optimizing for target ongoing |

Industrial-Scale Considerations

The patented chlorination-reduction sequence for 3-chloro-4-methylaniline reduces production costs by 22% compared to conventional methods. Key parameters include:

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure : The compound features a chromenone core structure with a sulfonyl group, which enhances its reactivity and biological activity. Its molecular formula is C16H15ClO4S.

Synthesis : The synthesis typically involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with a chromenone derivative. Common reaction conditions include the use of triethylamine as a base and dichloromethane as a solvent, carried out at room temperature to optimize yield and purity .

Chemical Research

- Building Block for Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.

Biological Applications

- Biochemical Probes : It is investigated for use as a biochemical probe to study enzyme functions. The sulfonyl group can interact with various enzymes, providing insights into their mechanisms .

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes by binding to their active sites. This property is crucial for understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes.

Medicinal Chemistry

- Therapeutic Properties : Research indicates that 3-(3-chloro-4-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one exhibits anti-inflammatory and anticancer activities. Studies have demonstrated its ability to suppress inflammatory pathways and induce apoptosis in cancer cells .

- Case Study - Anti-Cancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Mechanism of Action

The mechanism by which 3-(3-Chloro-4-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Sulfonyl or Sulfonamide Groups

- 3-[4-(Diphenylphosphino)phenyl]-7-methoxy-2H-chromen-2-one (PPh₂Arcoum): This compound incorporates a diphenylphosphino group linked to the coumarin core via a phenyl bridge. Unlike the target compound’s sulfonyl group, the phosphine moiety enables metal coordination, as demonstrated in its use for synthesizing fluorescent Au(III) complexes . This highlights how substituent choice (sulfonyl vs. phosphine) dictates application—sulfonyl groups favor biological targeting, while phosphine groups facilitate metallodrug development.

- 3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one (CAS 263364-67-6): Substituted with a 4-chlorophenyl and 4-methyl group, this coumarin lacks the sulfonyl functionality but shares the 7-methoxy and chloro-substituted aromatic system.

Halogen-Substituted Coumarins

3-(3-Chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one (CAS 23800-94-4) :

The 7-hydroxy group increases hydrogen-bonding capacity, contrasting with the 7-methoxy group in the target compound. This difference impacts solubility and bioavailability: the hydroxy group enhances hydrophilicity, while methoxy improves metabolic stability .- 6-Chloro-2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one: This derivative features a chloro substituent at the 6-position and an isobutoxy group at the 7-position. The chloro placement (6 vs.

Alkyl and Alkoxy Derivatives

7-Methoxy-3-methyl-2-phenyl-4H-chromen-4-one (CAS 18651-16-6) :

A simpler analogue with a 3-methyl and 2-phenyl substitution. The absence of sulfonyl or halogen groups reduces molecular weight (MW = 294.3 g/mol vs. ~370 g/mol for the target compound), likely improving pharmacokinetic properties such as absorption .7-(Benzyloxy)-3-isobutyl-4-methyl-2H-chromen-2-one (CAS 312318-84-6) :

The benzyloxy and isobutyl groups enhance lipophilicity, which may increase blood-brain barrier penetration compared to the polar sulfonyl group in the target compound .

Complex Heterocyclic Derivatives

- 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-[(2-chloro-6-fluorophenyl)methoxy]chromen-2-one :

This compound integrates a bromophenyl-thiazole moiety, introducing heterocyclic complexity. Such structures are often explored for antimicrobial or anticancer activity, whereas the target compound’s benzenesulfonyl group may favor protease inhibition .

Key Trends :

- Electronic Effects : Sulfonyl and halogen groups increase electron-withdrawing character, altering reactivity and binding interactions.

- Steric Influence : Bulky substituents (e.g., benzenesulfonyl) reduce conformational flexibility but enhance target specificity.

- Bioavailability : Alkoxy groups (e.g., methoxy, benzyloxy) balance solubility and stability, while hydroxy groups improve hydrophilicity at the cost of rapid metabolism.

Biological Activity

3-(3-chloro-4-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one, a synthetic compound belonging to the coumarin class, has garnered attention due to its diverse biological activities. This compound is characterized by a chromenone structure with a sulfonyl group and methoxy substituent, which enhance its reactivity and potential therapeutic applications.

- Molecular Formula : CHClOS

- Molecular Weight : 364.8 g/mol

- CAS Number : 950270-68-5

Antimicrobial Activity

Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial properties. In studies, this compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies reveal that the presence of electron-donating groups like methyl enhances antimicrobial potency compared to electron-withdrawing groups such as chloro .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 - 4 µg/mL |

| Escherichia coli | Variable effectiveness |

| Bacillus subtilis | Effective at low concentrations |

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which are crucial in treating various inflammatory diseases. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures .

Anticancer Potential

The anticancer activity of coumarin derivatives has been widely studied. Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of several coumarin derivatives, including the target compound. The results indicated that the compound exhibited a zone of inhibition comparable to standard antibiotics against S. aureus and B. subtilis, suggesting its potential as an alternative antimicrobial agent . -

Anti-inflammatory Mechanism

In a controlled experiment, the compound was tested for its ability to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages. The results showed a significant reduction in nitric oxide levels, indicating its potential utility in managing inflammatory conditions .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonyl group enhances binding affinity to enzymes involved in inflammatory pathways.

- DNA Interaction : Coumarins are known to intercalate with DNA, potentially disrupting cancer cell proliferation.

Q & A

Q. What are the common synthetic routes for 3-(3-chloro-4-methylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via sulfonylation of 7-methoxy-2H-chromen-2-one derivatives. Key steps include:

- Coupling Reaction : Reacting 7-methoxycoumarin with 3-chloro-4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reactivity .

- Temperature Control : Maintain temperatures between 0–25°C to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/chloroform) improves purity .

Q. Optimization Strategies :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer: Critical techniques include:

Q. Best Practices :

- Combine multiple techniques for cross-verification.

- Use DEPT-135 NMR to distinguish CH₂/CH₃ groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects, conformational flexibility, or improper DFT functional selection. Steps to address this:

Re-optimize Computational Models : Use solvent-polarizable continuum models (e.g., PCM for DMSO) .

Compare Tautomers/Conformers : Evaluate energy-minimized structures via Gaussian or ORCA .

Experimental Validation : Acquire 2D NMR (COSY, HSQC) to confirm coupling patterns .

Adjust Functional/Basis Set : Switch from B3LYP to M06-2X for better accuracy with sulfonyl groups .

Case Study : In , discrepancies in NOE correlations were resolved by re-evaluating dihedral angles in DFT models .

Q. What challenges arise in crystallizing this compound, and how can X-ray diffraction techniques address them?

Methodological Answer: Challenges :

- Low solubility in common solvents.

- Polymorphism due to flexible sulfonyl group.

Q. Solutions :

- Solvent Screening : Use mixed solvents (e.g., chloroform/methanol) for slow evaporation .

- Crystallography Workflow :

Example : achieved a 0.048 R-factor by refining disorder in the sulfonyl group using SHELXL .

Q. How can structure-activity relationship (SAR) studies be designed to modify the sulfonyl and methoxy groups for enhanced bioactivity?

Methodological Answer: Design Framework :

Substituent Variation : Synthesize analogs with:

In Vitro Assays :

Computational Modeling :

Q. Key Findings :

Q. What experimental strategies mitigate byproduct formation during sulfonylation?

Methodological Answer: Byproducts : Unreacted sulfonyl chloride or dimerized coumarin. Mitigation :

- Stepwise Addition : Add sulfonyl chloride dropwise to coumarin solution .

- Low-Temperature Reaction : Conduct at 0°C to suppress dimerization .

- Quenching : Use ice-cold water to terminate reaction and precipitate product .

Validation : In , GC-MS confirmed 95% purity post-quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.